molecular formula C15H17NO3S B086818 N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide CAS No. 1153-47-5

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B086818
CAS No.: 1153-47-5
M. Wt: 291.4 g/mol
InChI Key: FTVOUBSCXARJAK-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features an ethoxy group attached to a phenyl ring, which is further connected to a sulfonamide group and a methylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process often includes the use of solvents like dichloromethane or toluene to dissolve the reactants and control the reaction temperature. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in developing new drugs with sulfonamide functionalities.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and preventing bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-3-19-14-8-6-13(7-9-14)16-20(17,18)15-10-4-12(2)5-11-15/h4-11,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVOUBSCXARJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300886
Record name N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153-47-5
Record name NSC139694
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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